![molecular formula C22H20Cl2N2O4 B2580259 (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dichlorophenyl)methanone CAS No. 1219906-31-6](/img/structure/B2580259.png)
(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dichlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dichlorophenyl)methanone: is a complex organic compound characterized by its intricate molecular structure. This compound features a cyclopropane ring, a piperazine moiety, and a dichlorophenyl group, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, high-pressure reactors, and precise temperature control to ensure the efficiency and safety of the process.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the dichlorophenyl group makes it susceptible to electrophilic aromatic substitution reactions.
Reduction: : The piperazine ring can be reduced under specific conditions.
Substitution: : The cyclopropane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of chlorinated phenols or quinones.
Reduction: : Formation of piperazine derivatives.
Substitution: : Formation of cyclopropane derivatives with various substituents.
科学的研究の応用
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : Its structural features make it a candidate for biological studies, particularly in understanding molecular interactions.
Medicine: : It may have pharmacological properties that could be explored for therapeutic uses.
Industry: : Its unique structure could be useful in the development of new materials or chemical processes.
作用機序
The exact mechanism by which this compound exerts its effects would depend on its specific application. it likely involves interactions with molecular targets such as enzymes or receptors. The presence of the dichlorophenyl group suggests potential binding to aromatic amino acids in proteins, while the piperazine ring could interact with nucleophilic sites.
類似化合物との比較
This compound is unique due to its combination of structural elements. Similar compounds might include:
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone
(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone
These compounds share the benzo[d][1,3]dioxole and cyclopropanecarbonyl groups but differ in their substituents, leading to different chemical and biological properties.
特性
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)cyclopropyl]-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O4/c23-14-2-3-18(24)17(10-14)22(28)26-7-5-25(6-8-26)21(27)16-11-15(16)13-1-4-19-20(9-13)30-12-29-19/h1-4,9-10,15-16H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZCDNBKHAPCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC4=C(C=C3)OCO4)C(=O)C5=C(C=CC(=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
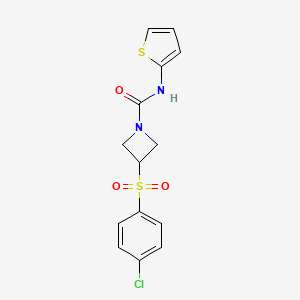
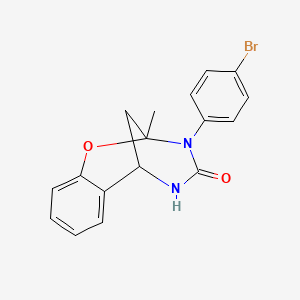
![2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2580182.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2580184.png)
![2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2580185.png)

![2-Cyclopentyloxy-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylacetamide](/img/structure/B2580187.png)
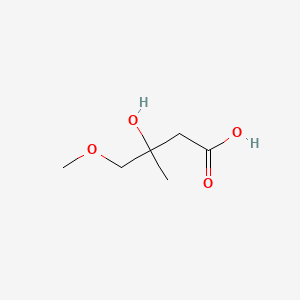
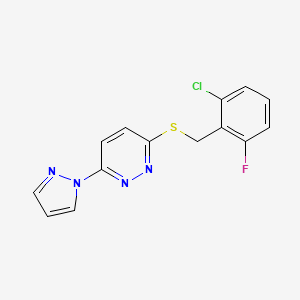
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide](/img/structure/B2580192.png)
![8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2580194.png)
![ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2580195.png)
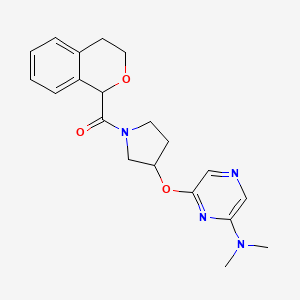
![N,6-dimethyl-N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2580199.png)
